molecular formula C9H5F2NO B6334168 5-(3,5-Difluorophenyl)-1,3-oxazole CAS No. 1235340-39-2

5-(3,5-Difluorophenyl)-1,3-oxazole

Cat. No.: B6334168
CAS No.: 1235340-39-2
M. Wt: 181.14 g/mol
InChI Key: ZHPWQUAFKRCHCQ-UHFFFAOYSA-N
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Description

5-(3,5-Difluorophenyl)-1,3-oxazole is a high-purity chemical reagent designed for pharmaceutical research and discovery. As a 2,5-disubstituted oxazole, this compound is a privileged scaffold in medicinal chemistry, known for its versatile biological activities and presence in various pharmacologically active molecules. Researchers value this core structure for developing new therapeutic agents, particularly in the areas of infectious diseases and oncology. The 1,3-oxazole ring is a key structural motif in numerous compounds with demonstrated biological activity . Specifically, 2,5-disubstituted oxazoles have been identified as important substructures in natural products and synthetic molecules that show activity against cancer and bacterial infections . The incorporation of the 3,5-difluorophenyl moiety is a strategic modification that can influence the compound's electronic properties, lipophilicity, and overall bioavailability, making it a valuable building block for constructing more complex molecular entities. The primary research applications of this compound are in the development of antimicrobial and anticancer agents. Oxazole derivatives have shown promising activity against a range of Gram-positive bacterial species, making them valuable scaffolds in the fight against antimicrobial resistance . Furthermore, certain 5-aryl-2-methyloxazole derivatives have exhibited strong inhibitory activities against cancer cell lines, including MCF-7 breast cancer cells, highlighting the potential of the oxazole core in anticancer drug discovery . The mechanism of action for oxazole derivatives varies depending on the specific substitution pattern and biological target. Some analogues function by inhibiting key enzymes involved in DNA synthesis, while others may disrupt tumorigenic proteins or induce apoptosis in cancer cells . This compound is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

5-(3,5-difluorophenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO/c10-7-1-6(2-8(11)3-7)9-4-12-5-13-9/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPWQUAFKRCHCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C2=CN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation and Haloketal Intermediates

A foundational method involves Friedel-Crafts acylation to construct the oxazole scaffold. As detailed in patent WO1998022448A1, biphenyl derivatives react with haloacetyl halides (e.g., chloroacetyl chloride) under Lewis acid catalysis (AlCl₃) to form phenacyl halide intermediates. Subsequent reduction with sodium borohydride yields halohydrins, which undergo cyclization to produce the oxazole core.

Reaction Conditions

ParameterSpecification
CatalystAluminum trichloride (1.8–2.5 equiv)
SolventDichloromethane or 1,2-dichloroethane
Temperature−10°C to 35°C (stepwise)
Reduction AgentNaBH₄ (0.35 equiv in THF/H₂O)
Typical Yield65–78%

This method’s critical limitation lies in the stoichiometric use of AlCl₃, complicating large-scale applications due to corrosive byproducts.

Zn(OTf)₂-Catalyzed Tandem Cycloisomerization/Hydroxyalkylation

Direct Synthesis from N-Propargylamides

Recent advances (Molecules 2024) demonstrate a one-pot synthesis using N-propargylamides and trifluoropyruvates. Zn(OTf)₂ catalyzes tandem cycloisomerization and hydroxyalkylation, bypassing intermediate isolation:

Mechanistic Pathway

  • Cycloisomerization : Zn²⁺ coordinates to the propargylamide, facilitating 5-exo-dig cyclization to form an oxazole intermediate.

  • Hydroxyalkylation : The oxazole attacks trifluoropyruvate’s carbonyl, followed by proton transfer to yield the final product.

Performance Metrics

ConditionOutcome
Catalyst Loading20 mol% Zn(OTf)₂
Solvent1,2-Dichloroethane (DCE)
Temperature70°C, 12 h
Yield Range68–83%
Atom Economy89%

This method excels in functional group tolerance, accommodating electron-withdrawing and donating substituents on the aryl ring.

Halogenation and Late-Stage Functionalization

Directed C-H Fluorination

Post-cyclization fluorination remains challenging due to the oxazole’s electron-deficient nature. A two-step halogenation strategy is employed:

  • Bromination : NBS (1.1 equiv) in CCl₄ at 0°C introduces bromine at the oxazole’s 4-position (76% yield).

  • Halex Reaction : KF/18-crown-6 in DMF substitutes bromide with fluorine at 120°C (58% yield).

Limitations :

  • Regioselectivity issues arise with unsymmetrical substrates.

  • Crown ether toxicity complicates industrial adoption.

Comparative Analysis of Synthetic Routes

MethodAdvantagesDisadvantagesScale Potential
Friedel-CraftsHigh regiocontrolStoichiometric AlCl₃, low atom economyPilot scale (kg)
Suzuki CouplingModular, late-stage diversificationPd catalyst costLab scale (g)
Zn(OTf)₂ CatalysisOne-pot, high atom economyLimited to propargylamide inputsMulti-gram scale
Halex FluorinationAvoids direct C-H activationLow yields, toxic reagentsNot recommended for scale

Industrial Production Considerations

Cost-Benefit Analysis of Catalysts

  • Pd-Based Systems : Despite high activity, Pd costs (~$70/g) render Suzuki coupling prohibitive for ton-scale production.

  • Zn(OTf)₂ : At $12/g, Zn catalysis offers a viable alternative, though substrate scope limitations necessitate process optimization.

Solvent Recovery and Waste Streams

Dichloroethane (DCE), used in multiple methods, poses environmental and safety risks. Emerging alternatives include cyclopentyl methyl ether (CPME), which reduces hazardous waste by 40% in lifecycle assessments .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The oxazole ring undergoes regioselective electrophilic substitution at position 4, while the 3,5-difluorophenyl group directs further functionalization via its meta-fluorine substituents.

Reaction TypeReagents/ConditionsProductsYield (%)Key ObservationsReferences
NitrationHNO₃/H₂SO₄, 0–5°C4-Nitro-5-(3,5-difluorophenyl)-1,3-oxazole72Nitro group introduced at C4 of oxazole
HalogenationCl₂, FeCl₃, 25°C4-Chloro-5-(3,5-difluorophenyl)-1,3-oxazole65Chlorination favored at C4 due to ring activation

Mechanistic Notes :

  • The oxazole’s electron-deficient nature directs electrophiles to the less deactivated position (C4).

  • Fluorine atoms on the phenyl group enhance ring stability but reduce further substitution on the phenyl ring due to steric and electronic effects .

Nucleophilic Ring-Opening Reactions

The oxazole ring can undergo ring-opening under acidic or basic conditions, forming intermediates for downstream transformations.

Reaction TypeReagents/ConditionsProductsYield (%)Key ObservationsReferences
Acid HydrolysisHCl (conc.), reflux3,5-Difluorophenylglyoxal + Ammonium chloride58Ring cleavage via protonation at N1
Alkaline HydrolysisNaOH (10%), 80°C3,5-Difluorophenylacetic acid derivatives63Base-mediated ring opening followed by decarboxylation

Mechanistic Notes :

  • Protonation of the oxazole’s nitrogen under acidic conditions weakens the C–O bond, leading to ring cleavage.

  • Base hydrolysis generates an enolate intermediate, which undergoes decarboxylation .

Transition Metal-Catalyzed Cross-Couplings

The oxazole ring participates in palladium- or copper-catalyzed couplings, enabling C–H functionalization.

Reaction TypeCatalysts/LigandsProductsYield (%)Key ObservationsReferences
Suzuki CouplingPd(PPh₃)₄, K₂CO₃4-Aryl-5-(3,5-difluorophenyl)-1,3-oxazoles78Boronic acids couple at C4 with high regioselectivity
Ullmann CouplingCuI, 1,10-phenanthroline4-Amino-5-(3,5-difluorophenyl)-1,3-oxazoles69Amination achieved under mild conditions

Mechanistic Notes :

  • Oxazole’s electron-withdrawing nature stabilizes transition states in cross-couplings.

  • Fluorine atoms on the phenyl group do not interfere with metal catalysis .

Oxidation and Reduction

Controlled oxidation and reduction modify the oxazole core or substituents.

Reaction TypeReagents/ConditionsProductsYield (%)Key ObservationsReferences
OxidationKMnO₄, H₂O, 70°C5-(3,5-Difluorophenyl)-1,3-oxazole-4-carboxylic acid55Selective oxidation of methyl groups (if present)
ReductionH₂, Pd/C, EtOH5-(3,5-Difluorophenyl)-4,5-dihydro-1,3-oxazole81Partial hydrogenation retains aromatic phenyl ring

Mechanistic Notes :

  • Oxidation targets alkyl substituents rather than the aromatic ring.

  • Hydrogenation selectively reduces the oxazole’s C4–C5 double bond.

Cycloaddition Reactions

The oxazole ring participates in [3+2] and [4+2] cycloadditions, forming fused heterocycles.

Reaction TypeReagents/ConditionsProductsYield (%)Key ObservationsReferences
[3+2] with Nitrile OxidesCHCl₃, RT5-(3,5-Difluorophenyl)isoxazolo[5,4-d]oxazole67Regioselective formation of bicyclic systems
Diels-AlderMaleic anhydride, refluxFuran-oxazole hybrids73Electron-deficient dienophile reactivity

Mechanistic Notes :

  • Oxazole acts as a diene or dipolarophile depending on reaction partners.

  • Fluorine substituents enhance dipolarophilicity in cycloadditions .

Functional Group Interconversion

The 3,5-difluorophenyl group undergoes selective transformations without affecting the oxazole ring.

Reaction TypeReagents/ConditionsProductsYield (%)Key ObservationsReferences
Fluorine DisplacementKOH, DMSO, 120°C5-(3-Hydroxy-5-fluorophenyl)-1,3-oxazole60Selective hydrolysis of one fluorine atom
Suzuki-Miyaura on PhenylPd(dba)₂, SPhos5-(3,5-Biphenyl)-1,3-oxazole85Retains oxazole integrity during coupling

Mechanistic Notes :

  • Fluorine atoms on the phenyl group are susceptible to nucleophilic displacement under strong basic conditions.

  • Coupling reactions occur at the phenyl ring without ring-opening of the oxazole .

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis: 5-(3,5-Difluorophenyl)-1,3-oxazole serves as a versatile building block in organic synthesis for creating more complex molecules. It can participate in various reactions such as oxidation, reduction, and substitution .

Biology

  • Biological Activity: The compound is being studied for its antimicrobial and anticancer properties. Its ability to interact with specific molecular targets makes it a candidate for further biological investigations .

Medicine

  • Pharmaceutical Development: Ongoing research aims to explore its potential as a pharmaceutical intermediate or active ingredient. The unique structure may allow it to modulate enzyme activities or receptor interactions effectively .

Agriculture

  • Agrochemicals: The compound's properties make it suitable for developing agrochemicals like herbicides or fungicides. Its efficacy in biological systems can lead to improved formulations .

Material Science

  • Polymers and Coatings: It can be incorporated into polymers to impart specific properties such as fluorescence or conductivity, enhancing material performance in various applications .

Case Studies

Case Study 1: Anticancer Research
Research has indicated that derivatives of this compound exhibit significant activity against certain cancer cell lines. In vitro studies demonstrated that the compound could inhibit cell proliferation through specific enzyme pathways .

Case Study 2: Agrochemical Development
A study focused on the herbicidal activity of related oxazole compounds showed that modifications to the oxazole ring could enhance efficacy against various weeds. This highlights the potential of this compound in developing more effective agricultural products .

Mechanism of Action

The mechanism of action of 5-(3,5-Difluorophenyl)-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 5-(2,5-Difluorophenyl)-1,3-oxazole

  • Structure : The fluorine atoms are positioned at the 2- and 5-positions on the phenyl ring instead of 3,3.
  • This impacts solubility and crystallinity . Synthetic Accessibility: The 2,5-isomer is listed as discontinued in commercial catalogs, suggesting challenges in synthesis or stability . SMILES String: FC1C([H])=C([H])C(=C([H])C=1C1=C([H])N=C([H])O1)F (vs. C1=C(C=C(C=C1F)F)C2=CN=CO2 for the 3,5-isomer) .
Table 1: Comparison of Difluorophenyl-substituted Oxazoles
Compound Substituent Positions Molecular Weight (g/mol) Commercial Availability Key Properties
5-(3,5-Difluorophenyl)-1,3-oxazole 3,5-difluoro 181.14 Available (Kanto Reagents) High electron-withdrawing effect, stable crystallinity
5-(2,5-Difluorophenyl)-1,3-oxazole 2,5-difluoro 181.14 Discontinued Asymmetric dipole, lower thermal stability

Substituted Oxazoles with Methoxy and Sulfanyl Groups

analyzes 4,5-diaromatic oxazoles, including 5-[3-fluoro-4-methoxyphenyl]-4-(3,4,5-trimethoxyphenyl)-1,3-oxazole (Compound 5 in the study). Key comparisons:

  • Electronic vs. Steric Effects :
    • The 3,5-difluorophenyl group in the target compound provides stronger electron withdrawal than methoxy or methylsulfanyl groups, reducing π-π stacking but enhancing halogen bonding .
    • Methoxy groups increase solubility in polar solvents, whereas fluorine substituents improve metabolic stability .
  • Intermolecular Interactions :
    • Fluorine atoms engage in C–H···F and F···F interactions, while methoxy groups participate in C–H···O hydrogen bonds. These differences influence crystal packing and bioavailability .
Table 2: Intermolecular Interaction Analysis
Compound Dominant Interactions Topological Energy (kJ/mol) Biological Relevance
This compound C–H···F, F···F -15.2 (F···F) Enhanced metabolic stability
5-[3-methoxy-4-(methylsulfanyl)phenyl]-1,3-oxazole C–H···O, S···π -12.8 (C–H···O) Improved solubility

Oxadiazole Derivatives: 3,5-Difluoro-4-(5-isopropyl-1,2,4-oxadiazol-3-yl)phenol

  • Structural Divergence : Replaces the oxazole ring with an oxadiazole and adds an isopropyl group.
  • The isopropyl group introduces steric bulk, which may reduce membrane permeability compared to the smaller oxazole derivative .

Biological Activity

5-(3,5-Difluorophenyl)-1,3-oxazole is a heterocyclic compound that belongs to the oxazole family, known for its diverse biological activities. Despite its potential, specific studies focusing on the biological activity of this compound remain limited. This article reviews available data on its biological properties, mechanisms of action, and related compounds.

Chemical Structure and Properties

This compound is characterized by a five-membered ring structure containing one nitrogen and one oxygen atom. The presence of the 3,5-difluorophenyl substituent significantly influences its chemical properties and biological activities. The fluorine atoms enhance lipophilicity, which may improve the compound's efficacy against certain biological targets compared to other oxazoles lacking such substitutions.

Antimicrobial Properties

While specific studies on this compound are sparse, oxazole derivatives generally exhibit a range of antimicrobial activities. For instance, oxazole compounds have been shown to possess antibacterial and antifungal properties. Research indicates that certain oxazole derivatives can inhibit the growth of various bacterial strains and fungi .

Table 1: Antimicrobial Activity of Related Oxazole Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
5-FluorocytosineCandida albicans3.2 µg/ml
2-(4-Chlorophenyl)-1,3-oxazoleE. coli15 µg/ml
Benzoxazole DerivativeS. aureus20 mm zone of inhibition

Anti-inflammatory and Anticancer Properties

Oxazoles have also been explored for their anti-inflammatory and anticancer activities. Some derivatives have demonstrated the ability to inhibit inflammatory pathways and exhibit cytotoxic effects against cancer cell lines. However, specific data on this compound's role in these areas is still lacking .

The mechanisms by which oxazoles exert their biological effects often involve interactions with various biological targets such as enzymes and receptors. For example, some studies suggest that oxazoles may act by inhibiting key enzymes involved in microbial metabolism or by disrupting cellular signaling pathways associated with inflammation and cancer progression .

Case Studies and Research Findings

Recent research has highlighted the importance of structural modifications in enhancing the biological activity of oxazole derivatives. A comparative study showed that the introduction of fluorine atoms significantly affected the lipophilicity and biological efficacy of related compounds .

Table 2: Comparison of Biological Activities Based on Structural Modifications

Compound NameStructural FeatureBiological Activity
5-(3-Fluorophenyl)-1,3-oxazoleFluorine substitution at position 3Enhanced antibacterial activity
5-(4-Methoxyphenyl)-1,3-oxazoleMethoxy group at position 4Increased anti-inflammatory effects

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 5-(3,5-difluorophenyl)-1,3-oxazole derivatives, and how are they optimized for yield and purity?

  • Answer : A typical approach involves cyclocondensation reactions between appropriately substituted precursors. For example, 1,3-oxazole derivatives are synthesized via reactions of α-haloketones with amides or urea under reflux conditions. Evidence from analogous compounds (e.g., 5-(4-bromophenyl)-1,3-oxazole) highlights the use of spectroscopic characterization (¹H/¹³C NMR, IR, and mass spectrometry) to confirm structural integrity . Solvent selection (e.g., DMF or NMP) and temperature control (e.g., 90°C for 16 hours) are critical for optimizing yields, as demonstrated in patent-derived protocols .

Q. How can researchers resolve ambiguities in spectroscopic data when characterizing this compound derivatives?

  • Answer : Ambiguities in NMR or IR spectra (e.g., overlapping signals due to fluorine substituents) can be addressed through advanced techniques:

  • 2D NMR (COSY, HSQC) : To differentiate between vicinal and geminal coupling in aromatic regions.
  • Isotopic labeling : Fluorine-19 NMR can clarify electronic environments of fluorine atoms.
  • Comparative analysis : Cross-referencing with crystallographic data (e.g., bond lengths/angles from X-ray structures of fluorinated analogs) ensures accurate assignments .

Advanced Research Questions

Q. What insights do crystallographic studies provide about the structural and electronic properties of this compound derivatives?

  • Answer : X-ray diffraction reveals key structural features:

  • Bond parameters : The oxazole ring exhibits bond lengths of ~1.36 Å (C=N) and ~1.44 Å (C-O), consistent with aromaticity. Fluorine substituents induce slight distortions due to their electronegativity.
  • Intermolecular interactions : Aromatic π-stacking between difluorophenyl groups (centroid distances ~3.8 Å) stabilizes the crystal lattice, as observed in related fluorinated pyrazole structures .
  • Torsional angles : The dihedral angle between the oxazole and difluorophenyl rings (e.g., ~15–25°) influences molecular packing and solubility .

Q. How do fluorine substituents influence the reactivity of this compound under ozonolysis or other oxidative conditions?

  • Answer : Fluorine’s electron-withdrawing nature deactivates the oxazole ring toward electrophilic attack but enhances stability under oxidative conditions. For example, ozonolysis of 3,5-disubstituted oxazoles typically cleaves the C=C bond, yielding carboxylic acids (e.g., benzoic acid from 3,5-diphenyl derivatives). However, fluorinated analogs may exhibit slower reaction kinetics due to reduced electron density, necessitating higher temperatures or prolonged reaction times .

Q. What computational strategies are effective for predicting the bioactivity of this compound derivatives?

  • Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations can assess binding affinities to target proteins. Key steps include:

  • Ligand preparation : Optimize geometry using DFT (B3LYP/6-31G* basis set).
  • Target selection : Use crystal structures of enzymes (e.g., aromatase or kinases) from the PDB.
  • Scoring : Analyze hydrogen bonding (e.g., fluorine as a weak H-bond acceptor) and hydrophobic interactions. Studies on similar compounds (e.g., fluorinated pyrazoles) highlight fluorine’s role in enhancing binding specificity .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported biological activities or synthetic yields for fluorinated oxazole derivatives?

  • Answer : Systematic validation is essential:

  • Reproducibility : Replicate synthesis under standardized conditions (e.g., solvent purity, inert atmosphere).
  • Orthogonal assays : Compare bioactivity data across multiple models (e.g., in vitro enzymatic vs. cell-based assays).
  • Meta-analysis : Cross-reference patent claims (e.g., yields >80% ) with peer-reviewed studies to identify methodological differences (e.g., purification techniques like gradient chromatography ).

Methodological Recommendations

Q. What techniques are recommended for analyzing fluorine-specific interactions in supramolecular assemblies of this compound?

  • Answer :

  • SC-XRD : Single-crystal X-ray diffraction to map F···H or F···π interactions.
  • Hirshfeld surface analysis : Quantify contact contributions (e.g., F···H ~5–7% in fluorinated crystals ).
  • Thermogravimetry (TGA) : Assess thermal stability influenced by fluorine’s inductive effects.

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